molecular formula C30H30F3N5O B609786 Ilk-IN-1 CAS No. 1333146-24-9

Ilk-IN-1

Katalognummer: B609786
CAS-Nummer: 1333146-24-9
Molekulargewicht: 533.6
InChI-Schlüssel: GHBUPSVATJKTRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ilk-IN-1 (OSU-T315) is a small-molecule inhibitor targeting integrin-linked kinase (ILK), a key regulator of the PI3K/AKT signaling pathway. It exhibits potent inhibitory activity with an IC50 of 0.6 μM, achieved through dephosphorylation of AKT-Ser473 and downstream targets such as GSK-3β and myosin light chain . This compound disrupts AKT localization in lipid rafts, triggering caspase-dependent apoptosis and autophagy in cancer cells, independent of ILK in some contexts . Its physicochemical properties include high purity (99.90%) and stability under specific storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 6 months) .

Eigenschaften

IUPAC Name

N-methyl-3-[1-(4-piperazin-1-ylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F3N5O/c1-34-29(39)15-10-25-20-28(38(36-25)27-13-11-26(12-14-27)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-9,11-14,20,35H,10,15-19H2,1H3,(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBUPSVATJKTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ilk-IN-1 involves multiple steps, including the preparation of intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for small molecule inhibitors often involve:

    Formation of Core Structure: This step involves the construction of the core chemical structure through various organic reactions such as condensation, cyclization, or coupling reactions.

    Functional Group Modifications: Introduction of functional groups that enhance the compound’s activity, selectivity, and solubility. This may involve reactions like alkylation, acylation, or halogenation.

    Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods. The use of automated reactors and continuous flow chemistry can enhance efficiency and reproducibility in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Ilk-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of analogs with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Ilk-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of integrin-linked kinase in various chemical pathways and reactions.

    Biology: Investigated for its effects on cell adhesion, migration, and invasion, making it valuable in cancer research.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated integrin-linked kinase activity, such as cancer and fibrosis.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting integrin-linked kinase.

Wirkmechanismus

Ilk-IN-1 exerts its effects by inhibiting the activity of integrin-linked kinaseBy blocking these signaling pathways, this compound can induce apoptosis and autophagy in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Functional Comparison: ILK and PI3K/AKT Pathway Inhibitors

Ilk-IN-1 primarily targets ILK to block PI3K/AKT signaling. Other inhibitors in this pathway include:

Compound Target IC50/Potency Mechanism Therapeutic Application
This compound ILK 0.6 μM Dephosphorylates AKT-Ser473; induces apoptosis/autophagy Cancer therapy
QLT0267 ILK ~1 μM [*] Inhibits ILK-mediated AKT activation Preclinical cancer models [*]
LY294002 PI3K 1.4 μM [*] Competitive ATP inhibitor of PI3K Broad oncological research [*]

Notes:

  • QLT0267, another ILK inhibitor, is less potent than this compound but shares a similar mechanism of AKT suppression .
  • LY294002, a PI3K inhibitor, acts upstream of ILK and lacks specificity for ILK-dependent pathways, increasing off-target risks [*].

Structural Comparison

This compound’s structure (CAS: 2070015-22-2) includes a hydrophobic core enabling lipid raft interaction. Comparatively, kinase inhibitors like MK-2206 (AKT-specific) or Alisertib (Aurora kinase inhibitor) differ in binding sites and selectivity .

Compound Key Structural Features Selectivity
This compound Hydrophobic core; small molecule ILK/PI3K/AKT
MK-2206 Allosteric AKT inhibitor AKT isoforms [*]
Alisertib Benzazepine derivative Aurora A kinase

Key Findings :

  • This compound’s unique structure allows dual inhibition of ILK and AKT localization, unlike MK-2206, which exclusively targets AKT .
  • Alisertib, though unrelated mechanistically, highlights the diversity of kinase inhibitors in cancer therapy .

Biologische Aktivität

Ilk-IN-1 is a selective inhibitor of integrin-linked kinase (ILK), a multifunctional protein that plays a crucial role in various cellular processes including cell survival, proliferation, migration, and invasion. Its biological activity has garnered attention due to its implications in cancer biology and potential therapeutic applications.

This compound targets ILK, inhibiting its kinase activity which is essential for the phosphorylation of several downstream effectors involved in critical signaling pathways. The inhibition of ILK disrupts its interaction with phosphatidylinositol and prevents the activation of pathways that lead to tumor progression and metastasis.

Key Pathways Affected by this compound:

  • Akt Signaling : ILK is known to phosphorylate Akt at Ser473, a modification necessary for its full activation. Inhibition by this compound reduces Akt activity, leading to decreased cell survival and proliferation .
  • GSK3 Pathway : ILK also phosphorylates glycogen synthase kinase 3 (GSK3), affecting pathways that regulate cell differentiation and survival. Inhibition can result in altered cell fate decisions .
  • Epithelial-to-Mesenchymal Transition (EMT) : High levels of ILK promote EMT by suppressing E-cadherin expression through Snail activation. This compound may reverse this process, potentially inhibiting metastasis .

In Vitro Studies

Research has demonstrated the efficacy of this compound in various cancer cell lines:

Cell LineEffect of this compoundReference
MDA-MB-231 (Breast)Reduced proliferation and migration
A549 (Lung)Induced apoptosis
HCT116 (Colon)Decreased invasion capability

In these studies, treatment with this compound led to significant reductions in cell viability and migration, highlighting its potential as an anti-cancer agent.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported:

  • Tumor Growth Inhibition : Mice treated with this compound showed a 45% reduction in tumor volume compared to control groups.
  • Mechanistic Insights : Further analysis revealed decreased levels of phosphorylated Akt and GSK3, corroborating the mechanism of action observed in vitro .

Research Findings

Recent studies have expanded on the biological implications of ILK inhibition:

  • Oncogenic Properties : Elevated ILK levels are often found in various malignancies, suggesting that targeting ILK with inhibitors like this compound could be a viable therapeutic strategy. The oncogenic capacity of ILK is linked to its regulation of survival and migratory pathways .
  • Potential Combination Therapies : There is ongoing research into combining this compound with other chemotherapeutic agents to enhance efficacy. Preliminary results indicate synergistic effects when used alongside conventional treatments like doxorubicin .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.